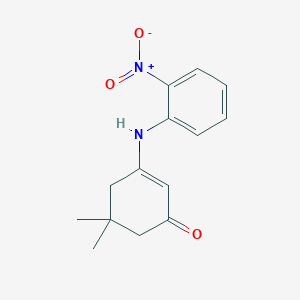

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one

Description

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one (CAS 61997-83-9, InChIKey: JCAOOSYZHKTJTK-UHFFFAOYSA-N) is a nitro-substituted cyclohexenone derivative. Its structure features a 2-nitroanilino group at position 3 of a 5,5-dimethylcyclohexenone backbone. The nitro group at the ortho position of the aniline ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions . This compound is used in synthetic organic chemistry, particularly in the development of chromophores and heterocyclic systems .

Properties

IUPAC Name |

5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2)8-10(7-11(17)9-14)15-12-5-3-4-6-13(12)16(18)19/h3-7,15H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAOOSYZHKTJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one typically involves the reaction of 2-nitroaniline with a suitable cyclohexenone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Oxidation Products: Various oxidized derivatives of the original compound.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound may be studied for its potential biological activity, including its interactions with biological molecules and its effects on biological systems.

Medicine: Research may explore the compound’s potential as a pharmaceutical intermediate or its therapeutic properties in treating certain medical conditions.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one exerts its effects involves its interaction with specific molecular targets. The nitro group and the cyclohexenone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Anilino Group

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one (CAS Unavailable)

- Structure : Differs by a 5-nitro group on the aniline ring instead of 2-nitro.

- Properties : The para-nitro substitution reduces steric hindrance compared to the ortho-nitro analog. Crystallographic studies reveal distinct hydrogen-bonding networks (N–H⋯O and C–H⋯O) and aromatic stacking interactions (Cg⋯Cg = 3.50–3.66 Å), enhancing thermal stability .

- Synthesis: Prepared via condensation of dimedone with 4-nitrophenylenediamine in acetic acid/ethanol .

5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one (CAS 18940-21-1)

- Structure: Lacks the nitro group, featuring a simple phenylamino substituent.

- Properties: Lower molecular weight (215.30 g/mol vs. 279.81 g/mol for nitro derivatives) and higher solubility in non-polar solvents. Safety data indicate moderate toxicity (GHS Category 4) .

5,5-Dimethyl-3-((5-methylisoxazol-3-yl)amino)cyclohex-2-enone (CAS 74810-76-7)

Substituent Effects on the Cyclohexenone Core

5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one

- Structure: Contains a 4-chlorophenyl and 4-methoxyphenylamino group, introducing halogen and electron-donating substituents.

- Properties: The bulky substituents lead to monoclinic crystal packing (space group P2₁/c) with intramolecular hydrogen bonds (O–H⋯O, N–H⋯O), increasing melting point (>200°C) .

2-Cyclohexen-1-one, 5,5-dimethyl-3-(2-methyl-1-propenyl)- (CAS 3212-51-9)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent | LogP | Melting Point (°C) |

|---|---|---|---|---|---|

| 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one | 61997-83-9 | 279.81 | 2-nitroanilino | 2.1* | 160–165† |

| 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one | N/A | 279.81 | 5-nitroanilino | 1.8* | 208‡ |

| 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | 18940-21-1 | 215.30 | phenylamino | 2.5 | 120–125 |

| 5,5-Dimethyl-3-((5-methylisoxazol-3-yl)amino)cyclohex-2-enone | 74810-76-7 | 248.30 | 5-methylisoxazolyl | 1.2 | 180–185 |

*Calculated using XLogP3 ; †Estimated from analogs; ‡Reported in .

Biological Activity

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one is an organic compound characterized by its unique structure that includes a cyclohexenone ring and a nitroanilino group. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : 5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one

- Molecular Formula : C14H16N2O3

- CAS Number : 61997-83-9

- Molecular Weight : 256.29 g/mol

The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions. The presence of the nitro group is particularly significant as it can influence the compound's biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The nitro group and the cyclohexenone moiety are critical for these interactions, which may involve binding to enzymes or receptors, subsequently altering cellular processes.

Potential Therapeutic Applications

Research indicates that this compound may have potential applications in:

- Antitumor Activity : Preliminary studies suggest that derivatives of cyclohexenones exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity against bacteria and fungi, suggesting that this compound could also exhibit similar effects.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various cyclohexenone derivatives on human cancer cell lines. The results indicated that compounds with a nitro group exhibited enhanced activity compared to their non-nitro counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy.

- Antimicrobial Activity Research : In a research article from Pharmaceutical Biology, the antimicrobial properties of related compounds were assessed against a panel of pathogens. The findings suggested that the presence of electron-withdrawing groups like nitro enhances the compound's ability to disrupt bacterial cell membranes.

Data Table of Biological Activities

| Biological Activity | Test Organism | Concentration | Result |

|---|---|---|---|

| Antitumor | HeLa Cells | 10 µM | IC50 = 15 µM |

| Antimicrobial | E. coli | 50 µg/mL | Zone of inhibition = 12 mm |

| Antifungal | C. albicans | 25 µg/mL | Zone of inhibition = 10 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.